1-(Aminomethyl)-2,2-dimethylcyclopentan-1-ol
Description
Significance of Aminocyclopentanol Scaffolds in Modern Organic Synthesis
Aminocyclopentanol scaffolds are crucial building blocks in modern organic synthesis due to their presence in a wide array of natural products and pharmaceutically active compounds. These structures, characterized by a five-membered carbocyclic ring bearing both an amino and a hydroxyl group, offer a versatile platform for the development of new chemical entities. The spatial arrangement of these functional groups allows for the creation of stereochemically complex molecules with diverse biological activities.
The inherent chirality and conformational rigidity of the cyclopentane (B165970) ring, combined with the hydrogen bonding capabilities of the amino and hydroxyl groups, make these scaffolds ideal for designing molecules that can interact with biological targets with high specificity. Consequently, aminocyclopentanol derivatives have been investigated for their potential as anticancer, antiviral, and antimicrobial agents. Their utility extends to their role as chiral auxiliaries and ligands in asymmetric synthesis, further highlighting their importance in contemporary organic chemistry.
Overview of the Unique Structural Features and Functional Group Arrangement of 1-(Aminomethyl)-2,2-dimethylcyclopentan-1-ol
This compound is a distinct molecule characterized by a cyclopentanol (B49286) ring substituted with an aminomethyl group and two methyl groups at the C2 position. This specific arrangement of functional groups imparts a unique set of properties to the compound. The tertiary alcohol at C1 and the primary amine on the adjacent methyl group create a 1,2-aminoalcohol motif, a common pharmacophore in many biologically active compounds.
The gem-dimethyl group at the C2 position introduces significant steric hindrance, which can influence the molecule's reactivity and conformational preferences. This steric bulk can shield the adjacent functional groups, potentially leading to selective reactions at other sites or influencing the binding affinity and selectivity towards biological targets. The cyclopentane ring itself provides a rigid scaffold, limiting the number of accessible conformations and thus presenting a more defined shape for molecular recognition.
While specific experimental data for this compound is scarce in publicly available literature, we can infer some of its physicochemical properties from its close analog, 1-(Aminomethyl)cyclopentan-1-ol. nih.gov
Table 1: Predicted Physicochemical Properties of this compound and a Comparison with a Known Analog
| Property | Predicted Value for this compound | Reported Value for 1-(Aminomethyl)cyclopentan-1-ol nih.gov |
| Molecular Formula | C8H17NO | C6H13NO |
| Molecular Weight | 143.23 g/mol | 115.17 g/mol |
| XLogP3 | 0.5 | -0.3 |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 2 | 2 |
Note: The properties for this compound are predicted and should be considered as estimates.
A plausible synthetic route to this compound can be extrapolated from the synthesis of its analog, 1-(aminomethyl)cyclopentanol (B1282178) hydrochloride. chemicalbook.com The synthesis would likely commence with 2,2-dimethylcyclopentanone (B1329810), which would undergo a reaction to form a cyanohydrin. Subsequent reduction of the nitrile group would yield the desired this compound.
Current Research Landscape and Key Unexplored Areas Pertaining to this compound
The current research landscape for this compound appears to be largely uncharted territory. A comprehensive search of scientific databases reveals a lack of dedicated studies on this specific compound. This suggests that its synthesis, characterization, and potential applications remain a nascent area of investigation.
The absence of published research presents a significant opportunity for future exploration. Key unexplored areas include:
Development of an efficient and stereoselective synthesis: A robust synthetic pathway to access enantiomerically pure forms of this compound would be a crucial first step. This would enable a thorough investigation of its chiroptical properties and biological activities.
Investigation of its coordination chemistry: The 1,2-aminoalcohol motif suggests that this compound could act as a bidentate ligand for various metal ions. The synthesis and characterization of its metal complexes could lead to the discovery of new catalysts or materials with interesting magnetic or optical properties.
Exploration of its biological activity: Given the prevalence of the aminocyclopentanol scaffold in bioactive molecules, a systematic evaluation of this compound and its derivatives for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, is warranted. The unique steric environment created by the gem-dimethyl group could lead to novel selectivity profiles.
Computational modeling and structural analysis: In the absence of experimental data, computational studies could provide valuable insights into the conformational preferences, electronic properties, and potential intermolecular interactions of this molecule. This could guide future experimental work and aid in the rational design of derivatives with specific properties.
Structure
3D Structure
Properties
IUPAC Name |
1-(aminomethyl)-2,2-dimethylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)4-3-5-8(7,10)6-9/h10H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFCNTAAVCXKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(CN)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Aminomethyl 2,2 Dimethylcyclopentan 1 Ol
Established Synthetic Pathways for the 1-(Aminomethyl)-2,2-dimethylcyclopentan-1-ol Core Structure
The synthesis of the target compound hinges on the efficient construction of its 1,1-disubstituted 2,2-dimethylcyclopentanol core. This involves forming the five-membered ring, incorporating the gem-dimethyl group, and installing the hydroxyl and aminomethyl functionalities at the C1 position.
The formation of cyclopentane (B165970) rings is a fundamental objective in organic synthesis, with numerous methods available. These include intramolecular cyclizations, annulation procedures, and cycloaddition reactions. For the specific 2,2-dimethylcyclopentane moiety, certain strategies are particularly effective.
One notable method involves the acid-catalyzed ring expansion of isopropenylcyclobutanols, which readily prepares 2,2-dimethyl cyclopentanones. researchgate.net This approach is valuable as the resulting ketone provides a direct handle for introducing the C1 functionalities.
Furthermore, the presence of the gem-dimethyl group can facilitate ring closure through the Thorpe-Ingold effect, also known as the gem-dimethyl effect. This principle states that the presence of a quaternary carbon within a chain can significantly increase the rate of ring formation. baranlab.org This is attributed to a decrease in the C-C-C bond angle of the quaternary carbon and an increase in gauche interactions in the open-chain form, which lowers the energetic barrier to cyclization. baranlab.org
| Ring Formation Strategy | Description | Applicability to 2,2-Dimethylcyclopentane | Key Principle |
| Ring Expansion | Acid-catalyzed rearrangement of a smaller ring (e.g., cyclobutanol) to a larger one. | Isopropenylcyclobutanols can be converted to 2,2-dimethyl cyclopentanones. researchgate.net | Carbocation rearrangement |
| Intramolecular Cyclization | Formation of the ring by connecting the two ends of a linear precursor chain. | A suitably substituted hexane derivative can be cyclized. | Thorpe-Ingold Effect baranlab.org |
| [3+2] Cycloaddition | Reaction of a three-atom component with a two-atom component to form a five-membered ring. organic-chemistry.org | Can be used to construct polysubstituted cyclopentane derivatives. organic-chemistry.org | Pericyclic reaction |
With the 2,2-dimethylcyclopentane core established, typically as 2,2-dimethylcyclopentanone (B1329810), the next critical step is the regioselective introduction of the hydroxyl (-OH) and aminomethyl (-CH2NH2) groups onto the same carbon atom (C1). A highly effective method for achieving this 1,1-disubstitution pattern is through a cyanohydrin-based pathway.
The synthesis proceeds by treating 2,2-dimethylcyclopentanone with a cyanide source, such as trimethylsilyl cyanide (TMSCN) or hydrogen cyanide (HCN), to form the corresponding cyanohydrin, 1-hydroxy-2,2-dimethylcyclopentane-1-carbonitrile. This reaction regioselectively installs both the hydroxyl group and a nitrile group (a precursor to the aminomethyl group) at the carbonyl carbon.
Reduction is a crucial step in converting the intermediate precursor into the final amino alcohol. Following the formation of 1-hydroxy-2,2-dimethylcyclopentane-1-carbonitrile, the nitrile group (-C≡N) must be reduced to a primary amine (-CH2NH2).
Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH4) is a standard and effective reagent for the reduction of nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by workup to yield the aminomethyl group. Other reduction methods, such as catalytic hydrogenation using catalysts like Raney Nickel under high pressure, can also be employed.
Reaction Scheme: Cyanohydrin Formation and Reduction
Step 1: 2,2-dimethylcyclopentanone + HCN → 1-hydroxy-2,2-dimethylcyclopentane-1-carbonitrile
Step 2: 1-hydroxy-2,2-dimethylcyclopentane-1-carbonitrile + LiAlH4 (or other reducing agent) → this compound
An alternative approach to constructing substituted cyclopentanol (B49286) systems involves the ring-opening of epoxides. Epoxides, or oxiranes, are three-membered rings containing an oxygen atom. libretexts.org The significant ring strain makes them susceptible to ring-opening by nucleophiles, providing a powerful method for introducing two functional groups on adjacent carbons. libretexts.orgmasterorganicchemistry.com
The regioselectivity of the nucleophilic attack depends on the reaction conditions:
Basic or Nucleophilic Conditions: Under basic conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in a classic SN2 reaction. masterorganicchemistry.comchemistrysteps.com
Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds via an SN1-like mechanism where the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. ucalgary.ca
While epoxide ring-opening is a potent strategy for synthesizing 1,2-disubstituted cyclopentanes (trans-diols, 1,2-aminoalcohols), applying it to synthesize a 1,1-disubstituted product like this compound is not straightforward and would require a specifically designed epoxide precursor that is not readily accessible.
| Condition | Mechanism Type | Site of Nucleophilic Attack | Resulting Stereochemistry |
| Acidic | SN1-like | More substituted carbon ucalgary.ca | Inversion of configuration |
| Basic/Nucleophilic | SN2 | Less substituted carbon masterorganicchemistry.comchemistrysteps.com | Inversion of configuration |
Enantioselective Synthesis of Chiral Stereoisomers of this compound
The C1 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Enantioselective synthesis aims to produce one of these stereoisomers preferentially.
Asymmetric catalysis is the primary strategy for achieving enantioselectivity. This involves using a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For the synthesis of chiral this compound, the most logical point for introducing chirality is during the addition to the prochiral 2,2-dimethylcyclopentanone.
An enantioselective cyanohydrin formation can be achieved by reacting the ketone with a cyanide source in the presence of a chiral Lewis acid or organocatalyst. The catalyst creates a chiral environment around the ketone, directing the incoming nucleophile to one face of the carbonyl group over the other, thus forming one enantiomer of the cyanohydrin precursor in excess. Subsequent reduction of the enantiomerically enriched cyanohydrin yields the desired chiral amino alcohol.
This principle has been successfully applied in numerous related systems. For instance, chiral catalysts based on zirconium have been shown to be highly effective in the asymmetric rearrangement of α-hydroxy imines to α-amino ketones, achieving enantiomeric excess (ee) values of 97% to >99%. nih.gov Similarly, chiral copper(I) complexes have been used for the asymmetric addition of nucleophiles to imines, providing a versatile method for creating optically active α-amino acid derivatives. nih.gov The use of chiral bifunctional acid-base catalysts, such as those derived from chinchona alkaloids, has also proven effective in controlling stereochemistry in the synthesis of substituted carbocycles. nih.gov These examples underscore the feasibility of applying asymmetric catalysis to the synthesis of specific stereoisomers of this compound.
Chiral Auxiliary-Mediated Reactions for Stereocontrol
Achieving stereocontrol in the synthesis of this compound is paramount, particularly in the formation of the two adjacent stereocenters. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org
One of the most well-established chiral auxiliary systems is the Evans oxazolidinones. blogspot.com These auxiliaries, derived from readily available amino alcohols, can be acylated and then subjected to stereoselective enolate formation and subsequent reaction with electrophiles. wikipedia.org In the context of the target molecule, an Evans auxiliary could be employed to control the addition of a one-carbon unit to the cyclopentanone precursor.
A hypothetical reaction sequence could involve the attachment of an acetate-derived Evans oxazolidinone, followed by enolization and an aldol-type addition to a formaldehyde equivalent. The bulky chiral auxiliary would shield one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing the stereochemistry at the newly formed stereocenter. Subsequent cleavage of the auxiliary would yield a chiral carboxylic acid, which could then be converted to the aminomethyl group.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reactions | Key Features |
| Evans Oxazolidinones | Aldol reactions, Alkylations, Michael additions | High diastereoselectivity, reliable facial bias. |
| Pseudoephedrine Amides | Alkylations | Forms crystalline derivatives, high diastereoselectivity. |
| Camphorsultams | Diels-Alder reactions, Aldol reactions | Excellent stereocontrol, often crystalline products. |
It is important to note that the steric hindrance posed by the gem-dimethyl group on the cyclopentane ring could significantly influence the efficacy of the chiral auxiliary. The approach of the bulky auxiliary-enolate complex to the carbonyl of 2,2-dimethylcyclopentanone might be impeded, potentially requiring optimization of reaction conditions or the selection of a less sterically demanding auxiliary.
Diastereoselective Routes to Specific Stereoisomers of this compound
A more direct approach to the target molecule involves the direct addition of a nucleophile to 2,2-dimethylcyclopentanone, followed by diastereoselective transformations. A promising nucleophile for this purpose is nitromethane, which would participate in a Henry reaction to furnish 1-(nitromethyl)-2,2-dimethylcyclopentan-1-ol. This intermediate possesses both the hydroxyl group and the precursor to the amino group.
The Henry reaction can proceed with diastereoselectivity, and the ratio of the diastereomeric products can often be influenced by the reaction conditions, such as the choice of base and solvent. The initial addition of nitromethane to 2,2-dimethylcyclopentanone would generate a tertiary alcohol, and the stereochemistry of this addition would be influenced by the steric bulk of the gem-dimethyl group, which could direct the incoming nucleophile to the less hindered face of the carbonyl.
Subsequent reduction of the nitro group to an amine introduces a second stereocenter. The diastereoselectivity of this reduction step would be critical in determining the final stereochemical outcome. Catalytic hydrogenation is a common method for nitro group reduction, and the choice of catalyst and reaction conditions can influence the stereoselectivity. For instance, substrate-directed hydrogenation, where the existing hydroxyl group directs the approach of the substrate to the catalyst surface, could favor the formation of one diastereomer over the other.
Table 2: Potential Diastereoselective Reactions in the Synthesis of this compound
| Reaction Step | Potential for Diastereoselection | Influencing Factors |
| Nitroaldol (Henry) Reaction | Moderate to high | Base, solvent, temperature, additives. |
| Reduction of Nitro Group | Moderate to high | Catalyst, solvent, directing groups (e.g., hydroxyl). |
Further research would be required to experimentally determine the optimal conditions to achieve high diastereoselectivity in these steps for this specific substrate.
Development of Novel Synthetic Routes and Sustainable Methodologies for this compound
The development of sustainable and environmentally benign synthetic methods is a growing priority in modern organic chemistry. For the synthesis of this compound, several aspects of the proposed routes could be optimized for sustainability.
The reduction of the nitro group is a key step where green chemistry principles can be applied. While catalytic hydrogenation with noble metal catalysts like palladium or platinum is effective, there is a drive to develop methods that use more abundant and less toxic metals, or even metal-free conditions. organic-chemistry.org
Recent advancements in this area include the use of iron-based catalysts, which are more economical and environmentally friendly. organic-chemistry.org Furthermore, transfer hydrogenation, using reagents like formic acid or isopropanol as the hydrogen source, can often be performed under milder conditions and avoids the need for high-pressure hydrogen gas. organic-chemistry.org Metal-free reduction methods, employing reagents such as trichlorosilane or diboron compounds, offer an even greener alternative, minimizing metal waste. beilstein-journals.org
Table 3: Comparison of Nitro Group Reduction Methods
| Method | Reducing Agent/Catalyst | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | High efficiency, clean reaction. | Use of flammable H₂ gas, precious metal catalysts. |
| Transfer Hydrogenation | Formic acid, Ammonium formate | Milder conditions, avoids H₂ gas. | May require stoichiometric reagents. |
| Metal-mediated Reduction | Fe, Zn, Sn | Inexpensive metals. | Can generate significant metal waste. |
| Metal-free Reduction | Trichlorosilane, Diboron compounds | Avoids metal contamination. | Reagents can be sensitive to moisture. |
Reactivity and Chemical Transformations of 1 Aminomethyl 2,2 Dimethylcyclopentan 1 Ol
Reactions Involving the Primary Amine Functionality of 1-(Aminomethyl)-2,2-dimethylcyclopentan-1-ol
The primary amine group (-NH₂) is a versatile nucleophile and can participate in a wide array of chemical reactions.
Nucleophilic Reactivity in Formation of Amides, Ureas, and Carbamates
The lone pair of electrons on the nitrogen atom of the primary amine in this compound allows it to readily act as a nucleophile, attacking electrophilic carbonyl carbons to form various derivatives.
Amide Formation: In the presence of acylating agents such as acyl chlorides or anhydrides, the primary amine is expected to undergo acylation to form the corresponding amide. The reaction proceeds through a nucleophilic acyl substitution mechanism. Due to the steric bulk of the cyclopentyl group, the reaction rate may be slower compared to less hindered primary amines.
Urea Formation: The reaction with isocyanates provides a direct route to N,N'-disubstituted ureas. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a stable urea linkage.
Carbamate Formation: Carbamates can be synthesized by reacting the primary amine with chloroformates or by trapping an in situ generated isocyanate with an alcohol. For instance, reaction with a suitable chloroformate in the presence of a base would yield the corresponding carbamate.
Table 1: Expected Products from Reactions of the Primary Amine
| Reactant Class | Specific Reactant Example | Expected Product |
| Acyl Halide | Acetyl Chloride | N-((1-hydroxy-2,2-dimethylcyclopentyl)methyl)acetamide |
| Isocyanate | Phenyl Isocyanate | 1-((1-hydroxy-2,2-dimethylcyclopentyl)methyl)-3-phenylurea |
| Chloroformate | Ethyl Chloroformate | Ethyl ( (1-hydroxy-2,2-dimethylcyclopentyl)methyl)carbamate |
Cycloaddition Reactions and Formation of Nitrogen-Containing Heterocycles
While direct participation of the primary amine in cycloaddition reactions is not typical, it can be converted into functionalities that readily undergo such transformations. For instance, condensation with an aldehyde or ketone would form an imine. This imine can then act as a dienophile or a 2π component in [4+2] or [3+2] cycloaddition reactions, respectively, leading to the formation of various nitrogen-containing heterocyclic systems. The specific outcomes of these reactions would be highly dependent on the reaction partners and conditions.
Aminomethylation Reactions in Organic Transformations
The primary amine of this compound can be utilized in aminomethylation reactions, such as the Mannich reaction. In a typical Mannich reaction, an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an active hydrogen atom react to form a β-amino carbonyl compound, often referred to as a Mannich base. In this context, this compound could serve as the amine component, reacting with formaldehyde and a suitable carbonyl compound to introduce the (1-hydroxy-2,2-dimethylcyclopentyl)methylamino)methyl moiety onto the carbonyl compound.
Reactions Involving the Tertiary Alcohol Functionality of this compound
The tertiary nature of the hydroxyl group and the steric hindrance from the gem-dimethyl group significantly impact its reactivity.
Esterification and Etherification Reactions
Esterification: The direct esterification of tertiary alcohols, such as the one present in this compound, is challenging due to steric hindrance. commonorganicchemistry.com Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is generally not effective for tertiary alcohols due to competing elimination reactions. commonorganicchemistry.com More reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine, would be required to facilitate the formation of the corresponding ester.
Etherification: Similar to esterification, the etherification of this sterically hindered tertiary alcohol is difficult. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, would be problematic as the formation of the tertiary alkoxide could favor elimination. Acid-catalyzed etherification with another alcohol would also likely lead to elimination products.
Table 2: Summary of Expected Reactivity of the Tertiary Alcohol
| Reaction Type | Reactivity | Rationale |
| Oxidation | Resistant | No hydrogen on the carbinol carbon |
| Reduction | Not directly reducible | Poor leaving group |
| Esterification | Difficult | Steric hindrance, favors elimination |
| Etherification | Difficult | Steric hindrance, favors elimination |
Dehydration Reactions and Potential Rearrangements of the Cyclopentanol (B49286) System
The acid-catalyzed dehydration of alcohols is a classic transformation that proceeds via carbocation intermediates. In the case of this compound, the tertiary nature of the alcohol suggests a facile dehydration process, likely following an E1 mechanism. Upon protonation of the hydroxyl group by a strong acid, a water molecule departs, leading to the formation of a tertiary carbocation.
This carbocation is not necessarily the final reactive intermediate. The proximity of the gem-dimethyl group and the aminomethyl substituent introduces the possibility of skeletal rearrangements, most notably the Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.injk-sci.comslideshare.net Such rearrangements are driven by the formation of a more stable carbocation.
Several potential rearrangement pathways can be envisioned:
Methyl Shift: A 1,2-shift of one of the methyl groups from the C2 position to the C1 carbocation center would result in a new tertiary carbocation. This process could alleviate some steric strain associated with the gem-dimethyl group.
Ring Expansion: A more profound rearrangement could involve the migration of one of the cyclopentane (B165970) ring carbons. For instance, the C2-C3 bond could migrate to the C1 position, leading to the expansion of the five-membered ring to a six-membered ring. This type of rearrangement is well-documented in the dehydration of related cyclic systems, such as 2,2-dimethylcyclohexanol, which can yield products with altered ring structures. youtube.comstudy.comchegg.com
The final distribution of alkene products will be governed by the relative stabilities of the potential carbocation intermediates and the subsequent deprotonation pathways, a concept often dictated by Zaitsev's rule. The reaction conditions, particularly temperature, can also play a crucial role in determining whether the reaction is under kinetic or thermodynamic control, thereby influencing the product ratio. masterorganicchemistry.comlibretexts.orgwikipedia.orgpressbooks.pub
Table 1: Predicted Products from Dehydration and Rearrangement of this compound
| Product Name | Structure | Formation Pathway |
| 1-(Aminomethyl)-2,2-dimethylcyclopent-1-ene | Direct elimination from initial carbocation | |
| (2,2-Dimethylcyclopentylidene)methanamine | Direct elimination from initial carbocation | |
| 1-Amino-2,3,3-trimethylcyclopent-1-ene | Methyl shift followed by elimination | |
| 1-(Aminomethyl)-3,3-dimethylcyclohex-1-ene | Ring expansion followed by elimination |
Note: The structures and pathways are predicted based on established chemical principles.
Chemoselective and Regioselective Transformations of Polyfunctional this compound
The presence of both a primary amine and a tertiary alcohol in this compound necessitates careful consideration of chemoselectivity in its reactions. The relative nucleophilicity and basicity of these two functional groups will dictate their reactivity towards various electrophilic reagents.
N-Functionalization vs. O-Functionalization:
Generally, the primary amine is more nucleophilic than the tertiary alcohol. Therefore, in reactions with acylating or alkylating agents under neutral or slightly basic conditions, selective N-functionalization is expected to be the predominant pathway. However, under acidic conditions, the amine will be protonated to form an ammonium salt, rendering it non-nucleophilic. In such cases, reactions at the hydroxyl group, such as etherification or esterification, could be favored.
The choice of protecting groups is a critical aspect of achieving chemoselectivity. For instance, the amine can be selectively protected with a tert-butyloxycarbonyl (Boc) group, which is generally stable under conditions used for reactions at the hydroxyl group. The selective deprotection of such groups is also a well-established strategy. researchgate.net
Regioselectivity in Elimination Reactions:
As discussed in the context of dehydration, the formation of different alkene isomers is a question of regioselectivity. The Saytzeff and Hofmann elimination rules provide a framework for predicting the major and minor products based on the steric environment and the nature of the base used. In the case of this compound, the sterically hindered nature of the quaternary carbon at C2 might influence the regiochemical outcome of elimination reactions.
Mechanistic Investigations of Key Reactions and Transformation Pathways
Dehydration and Rearrangement Mechanism:
The acid-catalyzed dehydration is expected to proceed through the following steps:
Protonation: The lone pair of electrons on the oxygen of the hydroxyl group attacks a proton from the acid catalyst, forming a good leaving group (water).
Carbocation Formation: The C-O bond breaks, and the water molecule departs, leaving behind a tertiary carbocation at C1.
Rearrangement (Optional): The initial carbocation can undergo a Wagner-Meerwein rearrangement (methyl shift or ring expansion) to form a more stable carbocation. This step is likely to be in equilibrium with the initial carbocation.
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation center, leading to the formation of a double bond and regenerating the acid catalyst.
Computational Studies:
In the absence of experimental data, computational chemistry offers a powerful tool for investigating the reaction mechanisms. mdpi.comopenaccessjournals.com Density Functional Theory (DFT) calculations could be employed to model the energies of the various intermediates and transition states involved in the dehydration and rearrangement pathways. Such studies could provide valuable insights into the kinetic and thermodynamic favorability of the different potential reaction channels, helping to predict the product distribution under different conditions.
Table 2: Key Mechanistic Features of Postulated Transformations
| Transformation | Key Intermediates | Controlling Factors |
| Dehydration | Tertiary carbocations | Acid concentration, Temperature, Carbocation stability |
| Rearrangement | Rearranged carbocations | Strain release, Formation of more stable carbocation |
| N-Acylation | Tetrahedral intermediate | Nucleophilicity of the amine, Steric hindrance |
| O-Alkylation (under acidic conditions) | Oxonium ion | Basicity of the alcohol, Stability of the resulting ether |
Stereochemistry and Conformational Analysis of 1 Aminomethyl 2,2 Dimethylcyclopentan 1 Ol
Elucidation of Absolute and Relative Stereochemical Configurations
The structure of 1-(aminomethyl)-2,2-dimethylcyclopentan-1-ol possesses a chiral center at the C1 carbon, the atom to which both the hydroxyl and aminomethyl groups are attached. This chirality gives rise to the existence of stereoisomers. The absolute configuration at this stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to either an (R) or (S) enantiomer.
The relative stereochemistry in substituted cycloalkanes is often described using the terms cis and trans, which indicate the orientation of substituents relative to the plane of the ring. nih.gov In the case of this compound, the key relationship is between the hydroxyl and the aminomethyl groups, both attached to C1. However, since they are attached to the same carbon, the cis/trans nomenclature in the traditional sense (referring to substituents on different ring carbons) does not apply to their relationship. Instead, the stereochemistry is defined by the single chiral center at C1. The cyclopentane (B165970) ring itself has substituents at C1 and C2 (the gem-dimethyl group).
Table 1: Possible Stereoisomers of this compound
| Stereoisomer | Absolute Configuration at C1 |
| Enantiomer 1 | (R) |
| Enantiomer 2 | (S) |
Conformational Preferences of the Dimethylcyclopentane Ring and its Substituents
The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the envelope and the half-chair. The energy barrier between these conformations is low, leading to a dynamic equilibrium.
In this compound, the presence of the bulky gem-dimethyl group at the C2 position is expected to have a dominant effect on the ring's conformation. The gem-dimethyl group will likely favor a puckering of the ring that minimizes steric interactions. This could lead to a preference for an envelope conformation where C2 is out of the plane, or a half-chair conformation that positions the methyl groups to reduce steric hindrance.
The substituents at C1 (the aminomethyl and hydroxyl groups) will also influence the conformational equilibrium. Their preferred orientations, whether axial-like or equatorial-like, will depend on a balance of steric and electronic factors, including the potential for intramolecular hydrogen bonding. Generally, larger substituents prefer to occupy equatorial positions to minimize steric interactions with other groups on the ring. nih.gov
Table 2: Key Conformational Features and Estimated Relative Energies
| Conformation | Key Feature | Estimated Relative Energy (kcal/mol) |
| Envelope | One carbon atom is out of the plane of the other four. | Low |
| Half-Chair | Two adjacent carbon atoms are out of the plane of the other three. | Low (often slightly higher than envelope) |
Note: The actual energy difference between conformations is molecule-specific and would require computational modeling or experimental determination.
Analysis of Intramolecular Interactions, Including Hydrogen Bonding, within the this compound Structure
The structure of this compound contains both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the amino group). This arrangement allows for the possibility of an intramolecular hydrogen bond, forming a five-membered ring. The presence of an intramolecular hydrogen bond can significantly stabilize a particular conformation. mdpi.com
The feasibility and strength of this intramolecular hydrogen bond depend on the spatial proximity of the hydroxyl and amino groups, which is dictated by the conformation of the cyclopentane ring and the rotational freedom of the aminomethyl group. A conformation that brings the -OH and -NH2 groups into close proximity would be favored if the stabilizing energy of the hydrogen bond outweighs any increase in steric or torsional strain.
Computational studies on similar amino alcohol systems have shown that intramolecular hydrogen bonds can indeed play a crucial role in determining the preferred conformation. mdpi.comresearchgate.net The strength of such a hydrogen bond can be estimated through spectroscopic methods (e.g., IR spectroscopy by observing the O-H stretching frequency) or calculated using quantum chemical methods.
Table 3: Typical Intramolecular Hydrogen Bond Parameters
| Parameter | Typical Value |
| H---N distance | 1.8 - 2.2 Å |
| O-H---N angle | > 120° |
| O-H stretching frequency shift | 50 - 150 cm⁻¹ lower |
Note: These are generalized values; specific parameters for this compound would require experimental or computational analysis.
Advanced Spectroscopic and Structural Elucidation Techniques for 1 Aminomethyl 2,2 Dimethylcyclopentan 1 Ol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of an organic compound. A full analysis of 1-(Aminomethyl)-2,2-dimethylcyclopentan-1-ol would involve both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
Hypothetical ¹H NMR data would provide information on the chemical environment of each proton, their integrations would indicate the number of protons, and the splitting patterns (coupling constants, J) would reveal connectivity to neighboring protons. Similarly, ¹³C NMR would identify all unique carbon environments within the molecule.
Hypothetical ¹H NMR Data Table
| Proposed Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity (Predicted) | Coupling Constant (J) Hz (Predicted) | Integration (Predicted) |
| -OH | Broad singlet | - | - | 1H |
| -NH₂ | Broad singlet | - | - | 2H |
| -CH₂- (aminomethyl) | Singlet or AB quartet | s or d | - | 2H |
| Cyclopentane-CH₂- | Multiplets | m | - | 6H |
| -CH₃ (gem-dimethyl) | Singlets | s | - | 6H |
Hypothetical ¹³C NMR Data Table
| Proposed Assignment | Chemical Shift (δ) ppm (Predicted) |
| C-OH (quaternary) | ~70-80 |
| C-(CH₃)₂ (quaternary) | ~40-50 |
| -CH₂-NH₂ | ~40-50 |
| Cyclopentane (B165970) carbons | ~20-40 |
| -CH₃ (gem-dimethyl) | ~20-30 |
Utilization of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of the cyclopentane ring protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing insight into the stereochemical arrangement of the substituents on the cyclopentane ring.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition and confirmation of the molecular formula, C₈H₁₇NO.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Substructural Information
By selecting the molecular ion and subjecting it to collision-induced dissociation, MS/MS experiments would generate a fragmentation pattern. Analysis of these fragment ions would provide valuable information about the substructures present in this compound. Expected fragmentation pathways could include the loss of the aminomethyl group (-CH₂NH₂), the hydroxyl group (-OH), or cleavage of the cyclopentane ring.
X-ray Crystallography for Definitive Solid-State Structural and Stereochemical Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would offer the most definitive structural information. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and the three-dimensional arrangement of the atoms in the solid state. This would unequivocally establish the stereochemistry of the molecule.
Hypothetical Crystallographic Data Table
| Parameter | Value |
| Crystal system | Data not available |
| Space group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| R-factor | Data not available |
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Assessment
The separation of enantiomers of amino alcohols, including cyclic structures analogous to this compound, is effectively achieved using CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral molecules. These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times and, consequently, separation.
For the analysis of this compound, a direct approach using a chiral HPLC column is often preferred. The choice of the specific CSP and the mobile phase composition are critical for achieving optimal separation. Due to the presence of a primary amino group and a hydroxyl group, this compound is amenable to interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance with the chiral selector of the CSP.
In cases where the analyte lacks a strong chromophore for UV detection, pre-column derivatization with a suitable chiral or achiral reagent that introduces a UV-active moiety can be employed. However, direct separation on a CSP is generally favored to avoid potential issues such as racemization during derivatization.
The following table outlines a hypothetical, yet representative, set of HPLC conditions for the enantiomeric separation of a compound structurally similar to this compound, based on common practices for the separation of cyclic amino alcohols.
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm (after derivatization if necessary) |
| Injection Volume | 10 µL |
Chiral GC can also be a viable technique, particularly for volatile derivatives of the analyte. Cyclodextrin-based CSPs are commonly used in chiral GC for the separation of a wide range of enantiomers.
Vibrational Spectroscopy (IR, Raman) for Identification of Characteristic Functional Groups
Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
For this compound, the IR and Raman spectra are expected to exhibit characteristic bands corresponding to the O-H, N-H, C-H, C-O, and C-N functional groups, as well as vibrations of the cyclopentane ring.
The O-H stretching vibration of the tertiary alcohol group is typically observed as a broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum due to hydrogen bonding. The C-O stretching vibration for a tertiary alcohol is expected in the 1100-1200 cm⁻¹ region.
The primary amine group (-NH₂) gives rise to two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is typically observed around 1590-1650 cm⁻¹.
The C-H stretching vibrations of the methyl and cyclopentane methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups appear at lower frequencies.
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data for analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |
|---|---|---|---|
| O-H Stretch (H-bonded) | -OH | 3200 - 3600 (broad) | IR |
| N-H Stretch (asymmetric) | -NH₂ | ~3350 - 3500 | IR, Raman |
| N-H Stretch (symmetric) | -NH₂ | ~3250 - 3400 | IR, Raman |
| C-H Stretch (sp³ CH₂, CH₃) | Cyclopentane, -CH₃ | 2850 - 3000 | IR, Raman |
| N-H Bend (scissoring) | -NH₂ | 1590 - 1650 | IR |
| C-H Bend (CH₂, CH₃) | Cyclopentane, -CH₃ | 1350 - 1470 | IR |
| C-O Stretch | Tertiary Alcohol | 1100 - 1200 | IR |
| C-N Stretch | -CH₂-NH₂ | 1000 - 1250 | IR, Raman |
Computational Chemistry and Theoretical Studies on 1 Aminomethyl 2,2 Dimethylcyclopentan 1 Ol
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and electronic properties of compounds like 1-(aminomethyl)-2,2-dimethylcyclopentan-1-ol.
The cyclopentane (B165970) ring is not planar and can adopt various conformations, such as the envelope and half-chair forms, to minimize steric and torsional strain. The substituents on the ring in this compound—the aminomethyl, hydroxyl, and two methyl groups—significantly influence its preferred three-dimensional structure.
Geometry optimization using DFT allows for the identification of the most stable conformers of the molecule. By systematically rotating the bonds of the aminomethyl and hydroxyl groups and exploring the puckering of the cyclopentane ring, a conformational energy landscape can be mapped. This landscape reveals the relative energies of different conformers, identifying the global minimum energy structure and the energy barriers between different conformations.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Ring Pucker | Dihedral Angle (HO-C-C-N) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Envelope | 60° | 0.00 |
| 2 | Half-Chair | 180° | 1.25 |
| 3 | Envelope | -60° | 2.10 |
This table is for illustrative purposes and shows hypothetical data that could be generated from DFT calculations.
DFT calculations can also predict spectroscopic data, which is crucial for the experimental identification and characterization of the compound. By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the structure of the synthesized molecule.
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |
|---|---|---|
| ¹³C NMR Shift (C-OH) | 75.2 ppm | 74.8 ppm |
| ¹³C NMR Shift (C-CH₂NH₂) | 50.1 ppm | 49.7 ppm |
| IR Freq. (O-H stretch) | 3450 cm⁻¹ | 3430 cm⁻¹ |
This table is for illustrative purposes and shows hypothetical data.
Molecular Dynamics (MD) Simulations for Exploring Conformational Dynamics
While DFT provides a static picture of the molecule at its energy minima, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into how the molecule behaves in different environments, such as in a solvent or at various temperatures. mdpi.com
For this compound, MD simulations can reveal the flexibility of the cyclopentane ring and the rotational freedom of the substituent groups. These simulations can show how intramolecular hydrogen bonding between the hydroxyl and aminomethyl groups might influence the molecule's conformational preferences and stability.
Theoretical Prediction of Reactivity and Reaction Pathways for this compound Transformations
Theoretical methods can be employed to predict the reactivity of this compound. By analyzing the molecule's electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), potential sites for nucleophilic or electrophilic attack can be identified.
For instance, the nitrogen atom of the amino group is expected to be a primary site for electrophilic attack, while the oxygen of the hydroxyl group can act as a nucleophile. Computational studies can model the transition states of potential reactions, such as oxidation of the alcohol or acylation of the amine, to determine the activation energies and predict the most likely reaction pathways.
Quantitative Structure-Activity Relationships (QSAR) Modeling of Structural Motifs
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their properties. nih.gov While typically used for predicting biological activity, QSAR can also be applied to model the theoretical properties of a chemical scaffold. nih.gov
For the this compound scaffold, a QSAR model could be developed to understand how variations in the substituent groups affect properties like solubility, lipophilicity, or receptor binding affinity. By creating a library of virtual analogs with different substituents on the cyclopentane ring, a model can be trained to predict the properties of new, unsynthesized compounds. mdpi.com This approach can guide the design of new molecules with desired theoretical characteristics.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Applications of 1 Aminomethyl 2,2 Dimethylcyclopentan 1 Ol in Synthetic Organic Chemistry
Role as a Chiral Building Block for the Synthesis of Complex Organic Molecules
Chiral building blocks are fundamental to the asymmetric synthesis of complex organic molecules, particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its efficacy and safety. Chiral 1,2-amino alcohols, such as 1-(aminomethyl)-2,2-dimethylcyclopentan-1-ol, are a significant class of these building blocks. The inherent chirality of these molecules can be transferred to a target molecule, thereby controlling its three-dimensional structure.
The structure of this compound features two stereogenic centers, one of which is a quaternary carbon. This structural motif can serve as a valuable starting point for the synthesis of molecules with complex stereochemical architectures. The cyclopentane (B165970) ring provides a rigid scaffold, which can help to control the conformation of the resulting molecule. The amino and hydroxyl groups offer convenient handles for further chemical transformations, allowing for the elongation of carbon chains and the introduction of new functional groups.
Table 1: Examples of Complex Molecules Synthesized from Chiral 1,2-Amino Alcohol Building Blocks
| Chiral 1,2-Amino Alcohol Building Block | Class of Complex Molecule Synthesized | Therapeutic Area (if applicable) |
| (1R,2S)-Ephedrine | Chiral auxiliaries, catalysts | Antihypertensive |
| (S)-Phenylalaninol | Oxazolidinone chiral auxiliaries | Antibacterial (e.g., Linezolid) |
| (1R,2R)-Pseudoephedrine | Chiral auxiliaries for alkylation reactions | Decongestant |
| Valinol | Chiral ligands for asymmetric catalysis | - |
Based on these examples, this compound could potentially be employed in the synthesis of novel therapeutic agents or complex natural products where a substituted cyclopentane core is a key structural feature.
Utilization in Ligand Design and Chiral Catalyst Development
Chiral 1,2-amino alcohols are widely used as precursors for the synthesis of chiral ligands for asymmetric catalysis. researchgate.net The nitrogen and oxygen atoms of the amino and hydroxyl groups can chelate to a metal center, forming a stable complex. The chiral environment created by the ligand around the metal ion can then direct the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.
The rigid cyclopentane backbone and the sterically demanding gem-dimethyl group of this compound could impart high levels of stereocontrol in a catalytic reaction. The conformational rigidity of the cyclopentane ring would reduce the number of possible transition states, potentially leading to higher enantioselectivity. The bulky dimethyl groups could effectively shield one face of the catalytic center, directing the substrate to approach from the less hindered side.
Table 2: Chiral Ligands Derived from 1,2-Amino Alcohols and Their Applications in Asymmetric Catalysis
| Ligand Type | Base 1,2-Amino Alcohol | Metal | Asymmetric Reaction Catalyzed |
| Oxazoline | Phenylalaninol | Copper | Cyclopropanation |
| TADDOL | Threitol | Titanium | Diels-Alder Reaction |
| Salen | 1,2-Diaminocyclohexane | Manganese | Epoxidation |
| Phosphine-oxazoline | Valinol | Iridium | Hydrogenation |
Ligands derived from this compound could find applications in a variety of metal-catalyzed asymmetric transformations, including hydrogenations, alkylations, and carbon-carbon bond-forming reactions.
Precursor for the Elaboration of Novel Polyfunctional 3D Scaffolds with Chemical Diversity
In modern drug discovery, there is a growing emphasis on the synthesis of molecules with three-dimensional (3D) structures to explore novel chemical space and to target challenging biological macromolecules. Polyfunctional 3D scaffolds are core molecular frameworks that can be decorated with a variety of chemical groups to generate a library of diverse compounds.
The bifunctional nature of this compound, with its primary amine and tertiary alcohol, makes it an excellent starting material for the synthesis of 3D scaffolds. These two functional groups can be selectively modified to introduce different substituents, allowing for the creation of a wide range of analogs with diverse spatial arrangements of functional groups. The rigid cyclopentane core ensures that the substituents are held in well-defined positions in 3D space.
Table 3: Examples of 3D Scaffolds Derived from Cyclic Building Blocks
| Building Block | Scaffold Core | Potential for Diversity |
| Quinic Acid | Bicyclic lactone | Multiple stereocenters and functional groups |
| Shikimic Acid | Cyclohexene derivative | Various functionalization points |
| Camphor | Bicyclic monoterpene | Rigid framework with defined stereochemistry |
| Substituted Aminocyclopentanol | Substituted cyclopentane | Introduction of diversity at amino and hydroxyl groups |
The use of this compound as a precursor could lead to the development of novel scaffolds for the generation of compound libraries for high-throughput screening.
Contribution to Lead-Oriented Synthesis and the Generation of Structurally Diverse Compound Libraries
Lead-oriented synthesis is a strategy in drug discovery that aims to generate collections of "lead-like" molecules. These are compounds that possess the physicochemical properties, such as molecular weight, lipophilicity, and the number of rotatable bonds, that are considered optimal for development into a drug. A key feature of lead-like molecules is their structural complexity and three-dimensionality, which is often associated with a high fraction of sp3-hybridized carbon atoms.
This compound, being a saturated cyclic compound, is rich in sp3 centers and possesses a well-defined 3D structure. Its functional groups provide a platform for the introduction of chemical diversity, allowing for the rapid generation of libraries of structurally diverse compounds. The rigid cyclopentane core can serve as a foundation for the construction of molecules with a wide range of shapes, which is crucial for their ability to interact with the specific 3D binding sites of biological targets.
Table 4: Desirable Properties of Building Blocks for Lead-Oriented Synthesis
| Property | Rationale | Relevance of this compound |
| High sp3 fraction | Increased 3D complexity, better solubility | Saturated cyclopentane ring |
| Stereochemical complexity | Specific interactions with biological targets | Two stereocenters |
| Functional groups for diversification | Facile generation of compound libraries | Primary amine and tertiary alcohol |
| Molecular rigidity | Reduced entropic penalty upon binding | Cyclopentane core |
Conclusion and Future Research Directions
Summary of Key Advancements in the Synthesis, Reactivity, and Characterization of 1-(Aminomethyl)-2,2-dimethylcyclopentan-1-ol
It is plausible that the synthesis of this compound could be achieved through a multi-step process. A potential synthetic route could involve the creation of a 2,2-dimethylcyclopentanone (B1329810) precursor, followed by the introduction of an aminomethyl group. The reactivity of the target compound is expected to be dictated by its primary functional groups: the hydroxyl and the primary amine. These groups would likely allow for a range of derivatization reactions, making it a versatile building block.
Characterization of this compound would likely involve a standard suite of spectroscopic and spectrometric techniques.
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) | Specific shifts corresponding to the aminomethyl and dimethyl groups on the cyclopentane (B165970) ring. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the O-H and N-H stretches. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight. |
Identification of Promising New Research Avenues and Methodological Challenges
The absence of dedicated research on this compound presents a clear opportunity for new scientific inquiry. A primary research avenue would be the development of an efficient and stereoselective synthetic route. A significant methodological challenge in this endeavor will be controlling the stereochemistry at the C1 position, especially in relation to the aminomethyl group.
Further research could explore the reactivity of this compound as a chiral ligand in asymmetric catalysis. The presence of both a hydroxyl and an amino group in a constrained cyclopentane framework could lead to novel catalytic properties. Investigating its potential as a scaffold in medicinal chemistry for the development of new therapeutic agents is another promising direction.
Broader Implications for the Field of Stereoselective Synthesis and Scaffold Chemistry
The systematic study of this compound could have broader implications for the fields of stereoselective synthesis and scaffold chemistry. The development of synthetic routes to this and related gem-disubstituted cyclopentane derivatives would add a new class of chiral building blocks to the synthetic chemist's toolbox.
Moreover, understanding the conformational preferences and reactivity of this rigid scaffold could provide valuable insights into the design of new chiral catalysts and pharmaceutical intermediates. The gem-dimethyl group at the 2-position is expected to impose significant steric hindrance, which could be exploited to achieve high levels of stereocontrol in chemical transformations. Ultimately, the exploration of this currently uncharacterized molecule holds the promise of advancing our fundamental understanding of stereochemistry and its application in the synthesis of complex functional molecules.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(Aminomethyl)-2,2-dimethylcyclopentan-1-ol, and how do reaction conditions influence yield?
- Methodology : A common approach involves reductive amination of 2,2-dimethylcyclopentanone with ammonia or amine derivatives, followed by hydroxylation. For example, cyclopentanone analogs (e.g., ) are reacted with aminomethylating agents (e.g., NH₃/NaBH₄ or LiAlH₄) under inert atmospheres. Solvent choice (e.g., THF or MeOH) and temperature (0–25°C) critically impact stereoselectivity and yield. Post-reduction purification via column chromatography (silica gel, eluent: EtOAc/hexane) is recommended .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR can confirm the presence of the aminomethyl group (δ 2.5–3.5 ppm) and hydroxyl proton (broad peak at δ 1.5–2.5 ppm). The 2,2-dimethyl groups appear as singlets (δ 0.8–1.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C₈H₁₇NO, calculated m/z 143.13) .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H/O-H stretch) and 1050–1100 cm⁻¹ (C-O stretch) confirm functional groups .
Q. How does the 2,2-dimethyl group affect the compound’s solubility and stability?
- Methodology : The dimethyl groups increase steric hindrance, reducing solubility in polar solvents (e.g., water) compared to non-methylated analogs. Stability tests (TGA/DSC) show enhanced thermal stability (decomposition >200°C) due to restricted conformational flexibility .
Advanced Research Questions
Q. What strategies resolve stereochemical contradictions in enantiomer synthesis?
- Methodology :
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis or employ enzymatic resolution (lipases) post-synthesis to separate enantiomers .
- X-ray Crystallography : Single-crystal analysis definitively assigns absolute configuration, as seen in structurally similar compounds () .
- Chiral HPLC : Columns like Chiralpak® IA/IB (hexane:IPA eluent) resolve enantiomers with >95% ee .
Q. How can computational modeling optimize reaction pathways to minimize byproducts?
- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict transition states and intermediates. For example, modeling the reductive amination step identifies optimal protonation sites to avoid over-reduction or dimerization. Solvent effects are simulated using COSMO-RS .
Q. Why do biological activity assays for this compound show variability across studies?
- Methodology :
- Assay Validation : Standardize cell lines (e.g., HEK293 for receptor binding) and control for stereochemical purity. Contradictory IC₅₀ values in enzyme inhibition (e.g., ’s Gabapentin analogs) may arise from enantiomeric impurities .
- Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450 interactions, which influence in vivo activity discrepancies .
Q. What role does the aminomethyl group play in modulating biological target affinity?
- Methodology : Structure-Activity Relationship (SAR) studies compare analogs (e.g., N-methylated vs. primary amine derivatives). For example, replacing -NH₂ with -NMe₂ () reduces GABA_A receptor binding affinity by 60%, indicating hydrogen bonding is critical .
Key Notes
- Advanced questions emphasize mechanistic studies, data validation, and computational tools.
- Basic questions focus on foundational synthesis and characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
